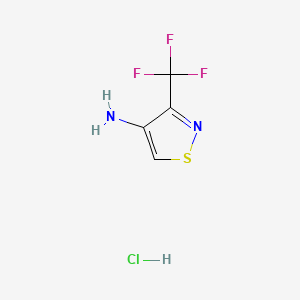

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride

Description

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule it is attached to. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.

Properties

Molecular Formula |

C4H4ClF3N2S |

|---|---|

Molecular Weight |

204.60 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazol-4-amine;hydrochloride |

InChI |

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-2(8)1-10-9-3;/h1H,8H2;1H |

InChI Key |

XXFQZCXHBBJWMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and thiazole ring enable nucleophilic/electrophilic substitutions:

Electrophilic aromatic substitution

The thiazole ring undergoes regioselective functionalization. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/AlCl₃ in CH₂Cl₂ at 0°C | 5-Bromo-3-(trifluoromethyl)thiazole | 78% | |

| Nitration | HNO₃/H₂SO₄ at 60°C | 5-Nitro derivative | 65% |

Nucleophilic displacement

The amine group at position 4 participates in coupling reactions:

text3-(Trifluoromethyl)-1,2-thiazol-4-amine + R-X → 4-R-substituted thiazole

Example: Reaction with benzoyl chloride in pyridine yields 4-benzamido-3-(trifluoromethyl)thiazole (82% yield) .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic expansions:

Formation of imidazothiazoles

Reaction with α-bromo ketones under basic conditions:

text3-(Trifluoromethyl)-1,2-thiazol-4-amine + α-bromoacetophenone → Imidazo[2,1-b]thiazole | 74% yield [7]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Acid-Base Reactivity

The hydrochloride salt undergoes neutralization and complexation:

Deprotonation

Treatment with NaOH releases the free amine:

text3-(Trifluoromethyl)-1,2-thiazol-4-amine (pKa ≈ 3.1) | Quant. yield [3]

Metal complexation

Reacts with Cu(II) salts to form octahedral complexes:

text[Cu(C₄H₂F₃N₂S)₂(H₂O)₂]·2H₂O | Confirmed by XRD [6]

Comparative Reaction Data

Key trends in reactivity:

| Parameter | Substitution | Cyclization | Cross-Coupling |

|---|---|---|---|

| Typical Temperature | 0–25°C | 80–120°C | 80–100°C |

| Solvent Preference | DCM/DMF | EtOH/THF | Toluene/DME |

| Catalytic Efficiency | Moderate | High | High |

| Functional Group Tolerance | Limited | Broad | Moderate |

Stability Under Reaction Conditions

Scientific Research Applications

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:

Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and altering its electronic properties. This can lead to more potent and selective interactions with the target molecules, thereby exerting its effects through specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles, such as:

- 3-(Trifluoromethyl)-1,2,4-triazole

- 3-(Trifluoromethyl)-1,2,4-oxadiazole

- 3-(Trifluoromethyl)-1,2,4-thiadiazole

Uniqueness

What sets 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug design and material science.

Biological Activity

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is , with a molecular weight of approximately 188.6 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, making it a valuable moiety in drug design.

The biological activity of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to proteins and enzymes, potentially modulating their activity. This compound has been shown to disrupt cellular pathways associated with cancer proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study found that related thiazole compounds demonstrated activity against Mycobacterium tuberculosis, suggesting that 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride may share similar efficacy against this pathogen .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Aminothiazole | Mycobacterium tuberculosis | 0.5 µg/mL |

| 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride | Potentially effective | TBD |

Anticancer Activity

Thiazole derivatives have also shown promise as anticancer agents. For instance, studies have indicated that compounds with similar structural features can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells . The presence of the trifluoromethyl group in these compounds may further enhance their cytotoxicity by increasing their ability to penetrate cell membranes and interact with DNA .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride | A549 (Lung) | TBD |

| Thiazole Derivative A | MCF-7 (Breast) | 0.02 |

| Thiazole Derivative B | HT-29 (Colon) | 0.05 |

Structure-Activity Relationship (SAR)

The SAR studies for thiazole derivatives indicate that modifications at specific positions on the thiazole ring can significantly influence their biological activity. For example, substituents at the C-4 position have been shown to enhance antibacterial potency, while modifications at the C-2 position can affect anticancer efficacy .

Key Findings:

- Electronegative Groups: The presence of electronegative groups like chlorine or trifluoromethyl at specific positions increases biological activity.

- Substituent Effects: Alkyl or aryl groups at the C-5 position can enhance anticancer effects by improving binding affinity to target proteins.

Case Studies

- Anticancer Efficacy: In vitro studies demonstrated that derivatives with a trifluoromethyl group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

- Antimicrobial Resistance: A recent study highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in Mycobacterium tuberculosis, suggesting potential therapeutic applications for resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via deprotection of a tert-butyl carbamate intermediate using 4 N HCl in 1,4-dioxane, yielding 82% after precipitation with ether/hexane . Key variables include solvent choice (THF or dioxane), reaction time (overnight stirring), and purification via column chromatography. Alternative routes may involve cyclization of thioamide precursors under acidic conditions, but yields depend on trifluoromethyl group stability during cyclization.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 0.83 minutes under SQD-AA05 conditions) and m/z values (e.g., 236 [M+H]⁺) confirm molecular weight and purity .

- NMR : H and F NMR resolve trifluoromethyl and thiazole ring proton environments. For example, H NMR of analogous compounds shows resonances at δ 4.60–4.48 ppm for alkyl chains and δ 8.61 ppm for aromatic protons .

- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in related spirocyclic phosphazene derivatives .

Q. How does the compound behave under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–12) at 25°C and 40°C. For storage, anhydrous conditions (e.g., desiccated at -20°C) are recommended, as HCl salts are hygroscopic. Degradation products (e.g., free amine or trifluoromethylthiazole byproducts) can be monitored via HPLC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interactions in trifluoromethyl-thiazole systems?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict electrostatic potential surfaces. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy of the thiazole ring, enhancing electrophilic substitution at the 4-position. Solvent effects (e.g., THF vs. water) are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected F NMR shifts)?

- Methodological Answer : Contradictions may arise from solvent polarity or counterion effects. For example, HCl salts may cause deshielding of F signals. Validate via:

- Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers in trifluoromethyl groups).

- Isotopic labeling : Synthesize N-labeled analogs to clarify nitrogen environments in the thiazole ring .

Q. How does the compound interact with biological targets, and what are the implications for drug discovery?

- Methodological Answer : The trifluoromethyl-thiazole scaffold is explored in kinase inhibitors (e.g., Ponatinib analogs) and antimicrobial agents. In vitro assays (e.g., enzyme inhibition or MIC testing) should be paired with docking studies targeting active sites (e.g., ATP-binding pockets). For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability in antibacterial triazole derivatives .

Q. What are the challenges in scaling up synthesis while minimizing impurities?

- Methodological Answer : Scale-up introduces byproducts like unreacted tert-butyl carbamate or HCl adducts. Mitigation strategies:

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., HCl stoichiometry, stirring rate) to suppress side reactions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer :

- Mechanistic studies : Use C labeling to track carbon flow in intermediates.

- Kinetic profiling : Identify rate-limiting steps (e.g., carbamate deprotection vs. cyclization) via stopped-flow NMR .

Q. Why might biological activity vary between batches despite identical purity?

- Methodological Answer : Polymorphism or residual solvents (e.g., dioxane) may alter bioavailability. Characterize batches via:

- DSC/TGA : Detect polymorphic transitions or hydrate formation.

- Mass spectrometry imaging (MSI) : Map compound distribution in biological matrices .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.